
1-(5-(2-chloro-8-methylquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-(2-chloro-8-methylquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C19H16ClN3O2 and its molecular weight is 353.81. The purity is usually 95%.
BenchChem offers high-quality 1-(5-(2-chloro-8-methylquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-(2-chloro-8-methylquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Molecular Docking and Antibacterial Activity
Molecular Docking Study of Novel Synthesized Pyrazole Derivatives and their Antibacterial Activity This study outlines the synthesis of a novel series of compounds, including 1-[5-(furan-2-yl)-4,5-dihydro-3-(4-morpholinophenyl)pyrazol-1-yl]ethanone, and their evaluation for antibacterial activity against Staphylococcus aureus and Escherichia coli. The compounds exhibited promising results, particularly the derivatives with electron-withdrawing and electron-donating substitutions showing good effects against Gram-positive and Gram-negative bacteria respectively. The study also utilized molecular docking as a tool to understand the binding interactions of these compounds with bacterial proteins, providing a valuable insight into the potential mechanisms of action (Khumar, Ezhilarasi, & Prabha, 2018).
Antibacterial and Antitubercular Activity
Synthesis and Biological Evaluation of Chalcones and Acetyl Pyrazoline Derivatives Comprising Furan Nucleus as Antitubercular Agents This research synthesized a series of compounds, specifically 1-{5-[5-(m,p-dichlorophenyl)furan-2-yl]-3-aryl-4,5-dihydro-1H-pyrazol-1-yl}ethanone, to assess their antibacterial, antifungal, and antitubercular activities. The compounds were characterized based on elemental analyses and spectral studies, showcasing a comprehensive approach to the synthesis and evaluation of these potentially bioactive compounds (Bhoot, Khunt, & Parekh, 2011).
Bioactive Compound Synthesis
Synthesis of Some Potentially Bioactive Compounds from Visnaginone This research discusses the synthesis of various compounds from visnaginone, resulting in a range of derivatives including pyrazoline, N-acetylpyrazoline, phenylpyrazoline, and isoxazoline derivatives. This study not only expands the chemical repertoire derived from visnaginone but also sets a foundation for further exploration of these compounds for potential bioactive properties (Abdel Hafez, Ahmed, & Haggag, 2001).
Antimicrobial and Antibacterial Agents
Synthesis of New Pyrazole Derivatives Containing 2-Methylquinoline Ring System A Novel Class of Potential Antimicrobial Agents
In this study, a series of pyrazole derivatives containing a 2-methylquinoline ring system were synthesized and evaluated for their antibacterial activity. The results indicated that the newly synthesized compounds showed significant antibacterial activity against a range of bacterial strains, with certain compounds being highlighted for their potent effects (Raju, Mahesh, Manjunath, & Venkata Ramana, 2016).
Colorimetric Fluorescent Probe for Zn2+ Detection
New Pyrazolo-quinoline Scaffold as a Reversible Colorimetric Fluorescent Probe for Selective Detection of Zn2+ Ions and its Imaging in Live Cells This study presents a novel chemosensor based on a pyrazoline structure for the selective detection of Zn2+ ions. The sensor exhibited an "OFF-ON" response to Zn2+ in aqueous media and was successfully applied for live cell imaging, demonstrating the potential application of such compounds in biological and chemical sensing technologies (Kasirajan, Krishnaswamy, Raju, Mahalingam, Sadasivam, Subramaniam, & Ramasamy, 2017).
特性
IUPAC Name |
1-[3-(2-chloro-8-methylquinolin-3-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2/c1-11-5-3-6-13-9-14(19(20)21-18(11)13)16-10-15(17-7-4-8-25-17)22-23(16)12(2)24/h3-9,16H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDVASTWKAXZBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C3CC(=NN3C(=O)C)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(2-chloro-8-methylquinolin-3-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(2-ethoxyphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2651430.png)
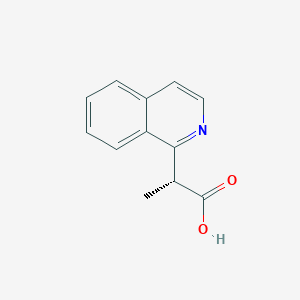
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(cyclopentylthio)ethanone](/img/structure/B2651433.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide](/img/structure/B2651435.png)
![N-(2-methoxy-5-methylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2651437.png)
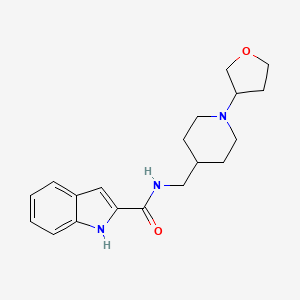

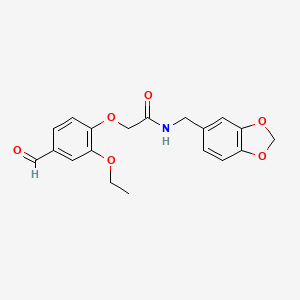
![5-[(3S)-3-methylmorpholin-4-yl]pyridin-2-amine](/img/structure/B2651445.png)
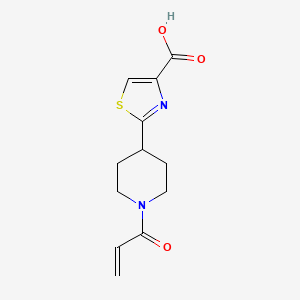
![1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2651447.png)
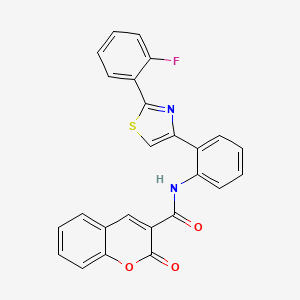
![6-Bromo-3-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B2651450.png)
